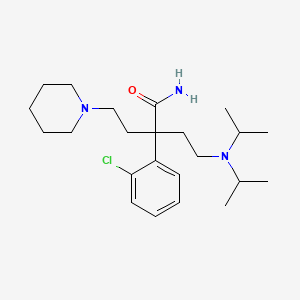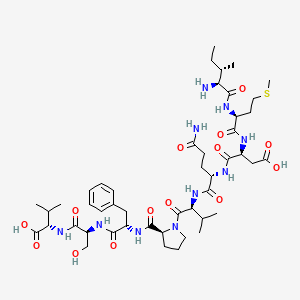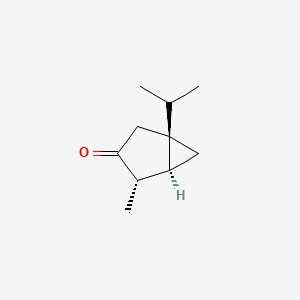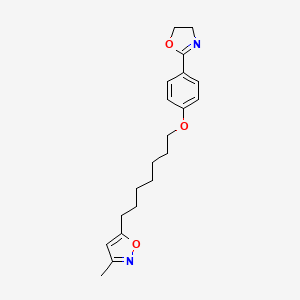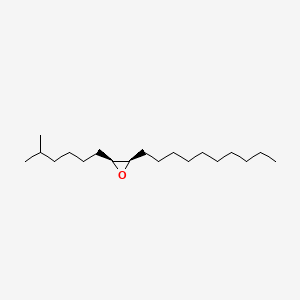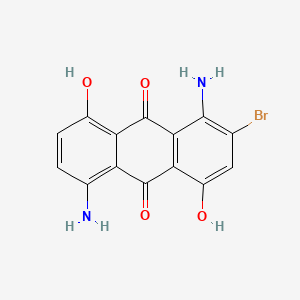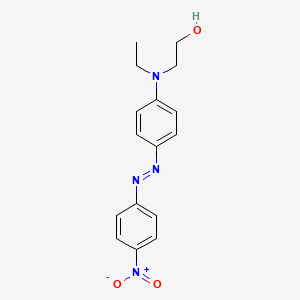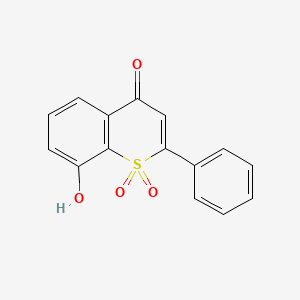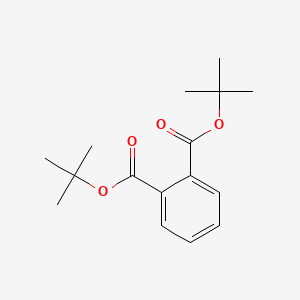
Dnmdp
Übersicht
Beschreibung
Herstellungsmethoden
Die Synthese von DNMDP umfasst mehrere Schlüsselschritte, darunter die Bildung des Pyrrolochinolin-Kerns und die anschließende Anlagerung der Piperidin- und Methoxyphenylgruppen. Der letzte Schritt beinhaltet die Anlagerung der Methoxyphenylgruppe unter bestimmten Reaktionsbedingungen .
Industrielle Produktionsmethoden für this compound befinden sich noch in der Entwicklung, wobei laufende Forschungsarbeiten darauf ausgerichtet sind, den Syntheseweg zu optimieren, um die Ausbeute zu verbessern und die Produktionskosten zu senken. Aktuelle Methoden umfassen die Verwendung fortschrittlicher organischer Synthesetechniken und Reinigungsprozesse, um hochreines this compound zu erhalten, das für Forschungs- und potenzielle therapeutische Anwendungen geeignet ist .
Wissenschaftliche Forschungsanwendungen
DNMDP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien zu molekularen Klebstoffen und Protein-Protein-Wechselwirkungen verwendet. .
Biologie: this compound wird in der Zellbiologieforschung verwendet, um die Auswirkungen der Bildung von Proteinkomplexen auf zelluläre Prozesse zu untersuchen. .
Medizin: this compound hat potenzielle therapeutische Anwendungen in der Krebsbehandlung. .
Industrie: this compound wird in der pharmazeutischen Industrie als Leitverbindung für die Entwicklung neuer Medikamente verwendet, die auf Protein-Protein-Wechselwirkungen abzielen. .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Induktion der Komplexbildung zwischen Phosphodiesterase 3A und Schlafen-Familienmitglied 12-Proteinen. This compound wirkt als molekularer Klebstoff, stabilisiert die Wechselwirkung zwischen diesen beiden Proteinen und fördert die Bildung eines heterotetrameren Komplexes . Diese Komplexbildung führt zur Aktivierung der RNase-Aktivität des Schlafen-Familienmitglieds 12, was zur Spaltung spezifischer RNA-Substrate und zur Hemmung der Proteintranslation führt . Die globale Hemmung der Translation führt letztendlich zum Zelltod in Krebszellen, die hohe Spiegel beider Proteine exprimieren .
Wirkmechanismus
Target of Action
DNMDP, also known as 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, primarily targets two proteins: Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) . PDE3A is a well-characterized cyclic nucleotide phosphodiesterase that hydrolyzes cAMP, cGMP, and cUMP . SLFN12 is a protein that, when activated, can induce cell death .
Mode of Action
this compound acts as a molecular glue, inducing complex formation between PDE3A and SLFN12 . This interaction is stabilized by the binding of this compound to the active site of PDE3A . The formation of the PDE3A-SLFN12 complex is further stabilized by interactions between SLFN12 and this compound . This complex formation activates the RNase activity of SLFN12 .
Biochemical Pathways
The formation of the PDE3A-SLFN12 complex leads to the activation of the SLFN12 RNase, resulting in the cleavage of the specific substrate, tRNA-Leu-TAA . This leads to a global inhibition of translation, and death of cells expressing sufficient levels of both proteins .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .
Result of Action
The activation of the SLFN12 RNase by the PDE3A-SLFN12 complex leads to a cytotoxic response in cancer cells that express elevated levels of both proteins . This results in the cleavage of the specific substrate, tRNA-Leu-TAA, global inhibition of translation, and death of cells .
Biochemische Analyse
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, this compound can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
Vorbereitungsmethoden
The synthesis of DNMDP involves several key steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the piperidine and methoxyphenyl groupsThe final step involves the attachment of the methoxyphenyl group under specific reaction conditions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic route to improve yield and reduce production costs. Current methods involve the use of advanced organic synthesis techniques and purification processes to obtain high-purity this compound suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
DNMDP unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. .
Reduktion: this compound kann reduziert werden, um verschiedene Reduktionsprodukte zu bilden. .
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden. .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinolinderivaten führen, während die Reduktion verschiedene Piperidin-haltige Verbindungen liefern kann .
Vergleich Mit ähnlichen Verbindungen
DNMDP ist unter ähnlichen Verbindungen einzigartig aufgrund seiner hohen Potenz und Selektivität bei der Induktion der Komplexbildung zwischen Phosphodiesterase 3A und Schlafen-Familienmitglied 12-Proteinen. Andere ähnliche Verbindungen, wie Anagrelid, Zardaverin und Nauclefin, wirken ebenfalls als molekulare Klebstoffe, weisen aber unterschiedliche Aktivitätsgrade und Selektivitäten auf . Die Fähigkeit von this compound, die Komplexbildung bei niedrigeren Konzentrationen zu induzieren, und seine höhere Selektivität für Krebszellen machen es zu einem besonders vielversprechenden Kandidaten für die Weiterentwicklung .
Ähnliche Verbindungen
- Anagrelid
- Zardaverin
- Nauclefin
- Östradiol
- Progesteron-Rezeptor-Agonisten wie Tanaproget .
Eigenschaften
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


